HER Overpotential and Mass Activity: Ir–V₂O₃ (Ir–V Bonding) vs. Ir–VO₂ and Ir–V₂O₅
In an Angewandte Chemie International Edition study [1], three vanadium oxide-supported Ir catalysts with distinct interfacial bonding environments were directly compared. The Ir–V₂O₃ catalyst, featuring direct Ir–V metal bonds, exhibited significantly lower overpotentials and higher mass activities for the hydrogen evolution reaction (HER) than Ir–VO₂ (Ir–Obri bridging oxygen bonds) and Ir–V₂O₅ (Ir–O bonds). Specifically, at a current density of 10 mA cm⁻², Ir–V₂O₃ required an overpotential of just 16 mV in acidic media and 26 mV in alkaline media, whereas the other catalysts required substantially higher overpotentials. The mass activity of Ir–V₂O₃ reached 11.24 A mg⁻¹ in acid and 6.66 A mg⁻¹ in alkaline solution, representing a direct and quantifiable performance advantage derived from the Ir–V bonding motif.
| Evidence Dimension | HER Overpotential (η) at 10 mA cm⁻² |
|---|---|
| Target Compound Data | 16 mV (0.5 M H₂SO₄), 26 mV (1.0 M KOH) |
| Comparator Or Baseline | Ir–VO₂: ~40 mV (0.5 M H₂SO₄), ~60 mV (1.0 M KOH); Ir–V₂O₅: ~100 mV (0.5 M H₂SO₄), ~120 mV (1.0 M KOH) [estimated from figures] |
| Quantified Difference | Ir–V₂O₃ overpotential is ~60–84% lower than comparators |
| Conditions | Three-electrode cell, 0.5 M H₂SO₄ or 1.0 M KOH electrolyte, room temperature |
Why This Matters
Lower overpotential directly translates to higher energy efficiency in water electrolyzers, reducing operational electricity costs.
- [1] Zheng, Y.; Geng, W.; Xiao, S.; Ma, T.; Cheng, C.; Liao, Y.; Zeng, Z.; Li, S.; Zhao, C. Interfacial Ir‐V Direct Metal Bonding Enhanced Hydrogen Evolution Activity in Vanadium Oxides Supported Catalysts. Angew. Chem. Int. Ed. 2024, 63, e202406427. View Source
